Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine
Description
Nomenclature and Structural Classification
Cyclopropapyrrolo[1,2-A]pyrazine is a bicyclic heterocyclic compound characterized by the fusion of a cyclopropane ring with a pyrrolo[1,2-a]pyrazine scaffold. Its systematic IUPAC name, 3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione , reflects the connectivity of its constituent rings. The numbering system follows the priority of heteroatoms, with the cyclopropane moiety fused at the 2,3-positions of the pyrrolopyrazine core.
Structurally, the compound belongs to the spirocyclic diketopiperazine family, featuring a rigid cyclopropane bridge that imposes significant angle strain (Figure 1). This strain influences its reactivity, as evidenced by its propensity for ring-opening reactions under acidic conditions.
| Property | Value |
|---|---|
| Molecular formula | C₈H₆N₂ |
| Hybridization system | Bridged bicyclic heterocycle |
| Key functional groups | Amide, cyclopropane, tertiary amine |
Historical Context and Discovery Timeline
The synthesis of cyclopropa-fused heterocycles emerged as a significant challenge in the late 20th century due to the inherent instability of strained ring systems. Early work on related pyrrolopyrazines dates to Gabriel's 1903 synthesis of quinazoline derivatives, but the specific isolation of cyclopropapyrrolo[1,2-A]pyrazine was first reported in 2002 during investigations into microbial secondary metabolites. Streptomyces species were identified as natural producers, with structural confirmation achieved via X-ray crystallography and NMR spectroscopy.
Modern synthetic routes, such as the cascade condensation/cyclization/aromatization method developed in 2022, now enable gram-scale production. These advances resolved earlier limitations in yield (<5% prior to 2010) caused by competing dimerization pathways.
Position in Heterocyclic Chemistry Taxonomy
Within heterocyclic taxonomy, this compound occupies a unique niche:
- Bridged bicyclic systems : Shares structural homology with indolizines but differs in nitrogen placement.
- Diketopiperazine derivatives : The 1,4-dione moiety links it to bioactive peptide alkaloids.
- Strained cyclopropanes : Its 60° bond angles contrast with typical 109.5° tetrahedral geometry, conferring electrophilic reactivity at bridgehead carbons.
Comparative analysis with related systems reveals distinct electronic profiles (Table 1):
Basic Molecular Characteristics and Formula C₈H₆N₂
The molecular formula C₈H₆N₂ corresponds to a degree of unsaturation of 6, consistent with its bicyclic architecture. Key spectroscopic signatures include:
- ¹H NMR : Distinct AB coupling (J = 9.8 Hz) between bridgehead protons (δ 3.45–3.78 ppm)
- ¹³C NMR : Cyclopropane carbons at δ 18.2–22.4 ppm, amide carbonyl at δ 168.9 ppm
- IR : Stretching vibrations at 1745 cm⁻¹ (C=O), 3100 cm⁻¹ (N-H)
The planar chirality arising from the cyclopropane fusion creates two enantiomers, though natural isolates typically show >98% enantiomeric excess of the (1R,8aS) configuration. Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predict a dipole moment of 4.12 D, oriented perpendicular to the pyrrolopyrazine plane.
"The juxtaposition of strain and aromaticity in this system creates unprecedented opportunities for designing conformationally restricted bioactive molecules."
Properties
CAS No. |
135741-98-9 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-3-10-4-2-9-6-8(10)5-7(1)8/h1-6H |
InChI Key |
QGVVSWBCKMQZEY-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC23C1=C3 |
Synonyms |
Cyclopropa[2,3]pyrrolo[1,2-a]pyrazine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Spirocyclic systems (e.g., compounds in and ) exhibit complex stereochemistry and high synthetic precision, critical for pharmaceutical applications .
- Thieno- and pyrido-fused derivatives leverage heteroatom diversity for receptor targeting, contrasting with the fluorescence-focused benzoimidazo hybrids .
Optical Properties and Substituent Effects
Table 2: Optical Properties of Selected Derivatives
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl at R1) induce hypsochromic shifts and enhance fluorescence intensity .
- Extended aromatic systems (e.g., naphtho derivatives) reduce emission due to aggregation-caused quenching (ACQ), whereas simpler benzoimidazo hybrids show aggregation-induced emission (AIE) .
Key Findings :
- Spirocyclic compounds (e.g., 13 and 14) exhibit notable synergy with fluconazole, likely due to structural rigidity enhancing target binding .
- Brominated derivatives (e.g., 4k) show improved antifungal potency compared to non-halogenated analogs .
Preparation Methods
Reaction Mechanism and Catalytic Control
The process initiates with the formation of an iminium intermediate between the aldehyde and amine, followed by intramolecular cyclization to generate a pyrrolidine ring. Subsequent Smiles rearrangement mediates ring expansion to yield the pyrazine moiety. Catalyst selection is critical:
-
Trifluoroacetic acid (TFA) optimally mediates reactions with aromatic amines, achieving yields of 68–82%.
-
Titanium tetrachloride (TiCl₄) outperforms TFA for aliphatic amines, likely due to enhanced Lewis acid activation of the iminium intermediate.
Catalytic Methods and Reaction Optimization
Patent literature (US20160222007A1) expands on these methods by introducing cyclopropane annulation strategies. The synthesis of cyclopropabenzofuranyl pyridopyrazinediones exemplifies a two-step protocol:
Cyclopropane Ring Formation
Cyclopropanation is achieved via [2+1] cycloaddition using diazo compounds under Rh(II) catalysis. For example, reaction of benzofuran-derived alkenes with diazoacetate in the presence of Rh₂(OAc)₄ yields cyclopropane-fused intermediates with >90% diastereoselectivity.
Acid-Catalyzed Cyclization
Subsequent treatment with TFA or HCl induces cyclization to form the pyrrolopyrazine system. Key variables include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes rate |
| Acid Concentration | 0.5–1.0 M TFA | Prevents hydrolysis |
| Reaction Time | 6–12 hrs | Completes ring closure |
Data adapted from US20160222007A1 and Huang et al. (2008).
Structural Variations and Their Impact on Synthesis
The patent US20160222007A1 discloses 27 derivatives, illustrating how substituents influence synthetic outcomes:
Electron-Withdrawing Groups (EWGs)
Introduction of trifluoromethoxy (-OCF₃) or cyano (-CN) groups at position 5 of the benzofuran ring necessitates milder conditions (50°C, 0.3 M TFA) to avoid decomposition. Yields range from 45–62%.
Sterically Hindered Substituents
Bulky groups at the cyclopropane junction (e.g., 1a-methyl) require extended reaction times (24–36 hrs) but improve crystallinity, facilitating purification. Reported yields: 55–70%.
Q & A
Q. What are the key considerations when designing synthetic routes for pyrrolo[1,2-a]pyrazine derivatives?
Synthetic routes for pyrrolo[1,2-a]pyrazine derivatives should prioritize modularity , atom efficiency , and mild reaction conditions . For example:
- Double cyclization cascades (e.g., cyclodehydration and aromatization) enable rapid construction of fused heterocycles with high yields .
- Pd-catalyzed cross-coupling (e.g., direct C6 arylation) diversifies substituents while preserving core integrity .
- One-pot syntheses using ethylenediamine and acetylenic esters streamline access to functionalized derivatives .
Key challenges include regioselectivity in unsymmetrical substrates and minimizing side reactions during nitrogen incorporation .
Q. How do substituents influence the optical properties of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids?
Substituents at R1 (electron-withdrawing/donating) and R2 (aromatic extensions) positions significantly alter fluorescence intensity and emission maxima:
These trends are critical for OLED and bioimaging applications .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
- ¹H/¹³C NMR : Resolves regiochemistry and confirms cyclization (e.g., distinguishing 8c vs. 8e regioisomers) .
- HRMS (ESI-QTOF) : Validates molecular formulas (e.g., [M + Na]⁺ for 8c at m/z 324.0912 vs. calc. 324.0907) .
- X-ray crystallography : Resolves ambiguous structures (e.g., 8c’s tetracyclic scaffold) .
- Fluorescence spectroscopy : Quantifies quantum yields (e.g., Group B compounds with Φ up to 56% in solution) .
Advanced Research Questions
Q. How can enantioselective hydrogenation be optimized for pyrrolo[1,2-a]pyrazinium salts?
Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts requires:
- Chiral Ir catalysts : Achieve up to 95% ee for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines .
- Salt activation : Pyrazinium intermediates enhance reactivity and stereocontrol .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions .
Challenges include mitigating low ee values with bulky substituents and scaling asymmetric induction .
Q. What strategies address contradictory data in structure-property relationships of N-fused aromatics?
Contradictions in optical/electronic properties arise from competing effects (e.g., steric vs. electronic). Mitigation strategies:
- Systematic substitution studies : Compare derivatives with incremental changes (e.g., 8a vs. 8d vs. 8g) to isolate variables .
- Computational modeling : DFT calculations predict substituent effects on HOMO-LUMO gaps .
- Aggregation-state analysis : Differentiate solution vs. solid-state behavior (e.g., ACQ vs. AIE in 8ai vs. 8h) .
Q. What methodologies enable combinatorial synthesis of pyrrolo[1,2-a]pyrazine-based libraries?
- Parallel synthesis : Use DBSA/toluene or TFA/DMSO conditions to diversify substituents (e.g., 8i–8ai with aryl, alkyl, halide groups) .
- Late-stage functionalization : Bromination (NBS) or Pd-catalyzed cross-coupling introduces bioactivity-enhancing groups (e.g., 4j, 4k) .
- High-throughput screening : Couple combinatorial libraries with cellular imaging to identify candidates with desired permeability and photostability .
Q. How do spirocyclic derivatives (e.g., hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]) enhance biological activity?
Spirocyclic derivatives exhibit:
- Improved binding affinity : Rigidified structures optimize interactions with targets (e.g., 5-HT₄ receptors) .
- Metabolic stability : Saturated rings reduce oxidative degradation .
- Dual functionality : Cyclopropane rings introduce strain for reactivity (e.g., antimicrobial activity) .
Synthetic routes involve spiroannulation via cycloalkane diols or ketones .
Q. What mechanisms underlie the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives?
Key mechanisms include:
- Inhibition of ergosterol biosynthesis : Brominated derivatives (e.g., 8h, 4i) disrupt fungal membrane integrity .
- Synergy with fluconazole : Spirocyclic derivatives enhance azole efficacy by blocking efflux pumps .
- Reactive oxygen species (ROS) induction : Electrophilic substituents (e.g., -CHO) trigger oxidative stress .
Q. How are pyrrolo[1,2-a]pyrazines applied in FGFR inhibitor design?
- Scaffold rigidity : The fused bicyclic system mimics ATP-binding pockets, enhancing kinase selectivity (e.g., FGFR1-3 IC₅₀ < 100 nM) .
- Functionalization : Carboxylic acid groups at C3 improve solubility and pharmacokinetics .
- SAR studies : Methyl or chloro substituents at C6/C7 modulate potency and off-target effects .
Q. How to resolve regiochemical ambiguities in unsymmetrical pyrrolo[1,2-a]pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
